molecular formula C8H4ClN3O2S B2370786 4-(4-Chloro-3-nitrophenyl)-1,2,3-thiadiazole CAS No. 337924-91-1

4-(4-Chloro-3-nitrophenyl)-1,2,3-thiadiazole

Cat. No. B2370786
CAS RN: 337924-91-1
M. Wt: 241.65
InChI Key: TWBAFKBPBSTOOX-UHFFFAOYSA-N
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Description

The compound “4-(4-Chloro-3-nitrophenyl)-1,2,3-thiadiazole” appears to contain a thiadiazole ring, which is a type of heterocyclic compound. It also has a phenyl group attached, which is substituted with a chloro group at the 4-position and a nitro group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the substituted phenyl ring. The presence of the nitro and chloro substituents would likely have a significant effect on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and chloro substituents, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro and chloro groups could increase its polarity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Dialkylindolium-2-thiolates : 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring-opening to form thioketene intermediates. These intermediates react with secondary amines to produce dialkylindolium-2-thiolates, which are useful in organic synthesis (Androsov, 2008).

  • Creation of N-Substituted Indole-2-thiols : The compound participates in reactions that yield N-substituted indole-2-thiols, which are significant in medicinal chemistry (Androsov & Neckers, 2007).

  • Approach for Aminobenzo[b]thiophenes : A base-catalyzed transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with amines is a method for synthesizing aminobenzo[b]thiophenes (Androsov et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel : Certain derivatives of 1,3,4-thiadiazoles, including variants of the 4-(4-Chloro-3-nitrophenyl) compound, are investigated as corrosion inhibitors for mild steel (Bentiss et al., 2007).

Biological Activities

  • Antimicrobial Agents : Quinazolino-thiadiazoles, incorporating a structure similar to 4-(4-Chloro-3-nitrophenyl)-1,2,3-thiadiazole, show promising antimicrobial activities (Patel et al., 2018).

  • HIV-1 Reverse Transcriptase Inhibitors : Thiadiazole thioacetanilide derivatives, structurally related to the compound , are effective inhibitors of HIV-1 replication (Zhan et al., 2008).

  • Anticancer Activity : Some 4-thiazolidinone derivatives, similar in structure to 4-(4-Chloro-3-nitrophenyl)-1,2,3-thiadiazole, have demonstrated significant anticancer activities (Buzun et al., 2021).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential biological activity or its use in the synthesis of other compounds .

properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2S/c9-6-2-1-5(3-8(6)12(13)14)7-4-15-11-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBAFKBPBSTOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSN=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-nitrophenyl)-1,2,3-thiadiazole

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